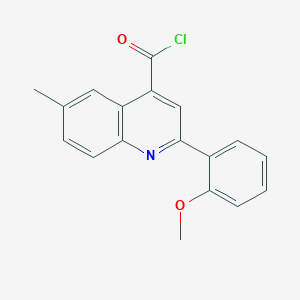

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-7-8-15-13(9-11)14(18(19)21)10-16(20-15)12-5-3-4-6-17(12)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTZSBIOOAANKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198080 | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-73-5 | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthesis Strategy

The synthesis of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves several steps:

Formation of the Quinoline Core : This can be achieved through reactions like the Doebner or Friedländer methods, which involve condensing aniline derivatives with aldehydes or ketones.

Introduction of the 2-Methoxyphenyl Group : This often involves a nucleophilic substitution or a cross-coupling reaction to attach the 2-methoxyphenyl moiety to the quinoline core.

Conversion to Carbonyl Chloride : The final step involves converting the carboxylic acid group to a carbonyl chloride using reagents like thionyl chloride (SOCl₂).

Detailed Synthesis Steps

Given the complexity of synthesizing this compound, a step-by-step procedure is outlined below:

Introduction of the 2-Methoxyphenyl Group :

- Perform a Suzuki-Miyaura cross-coupling reaction between the quinoline core and a suitable 2-methoxyphenyl boronic acid derivative.

- Use a palladium catalyst and a base like potassium carbonate in a solvent such as toluene or dioxane.

Conversion to Carbonyl Chloride :

- Treat the resulting carboxylic acid with thionyl chloride (SOCl₂) in a solvent like dichloromethane.

- Stir the mixture at room temperature until the reaction is complete, then evaporate the solvent to obtain the carbonyl chloride derivative.

Reaction Conditions and Yields

| Step | Reaction Conditions | Yield |

|---|---|---|

| Doebner Reaction | Aniline derivative, pyruvic acid, ethanol, 2-5 hours | 50-70% |

| Suzuki-Miyaura Coupling | Palladium catalyst, potassium carbonate, toluene, reflux | 60-80% |

| Conversion to Carbonyl Chloride | SOCl₂, dichloromethane, room temperature | 80-90% |

Analysis and Discussion

The synthesis of this compound involves multiple steps, each requiring careful optimization of reaction conditions to achieve high yields and purity. The choice of catalysts, solvents, and reaction temperatures is crucial for the success of each step.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

Quinoline N-oxides: Formed through oxidation reactions.

Reduced Quinoline Derivatives: Formed through reduction reactions.

Functionalized Phenyl Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Quinoline derivatives, including 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways associated with tumor growth and survival .

- Antimicrobial Properties : Research indicates that quinoline derivatives possess antimicrobial activities against a range of bacterial and fungal strains. Preliminary studies on this compound suggest it may exhibit similar properties, although specific efficacy data is still emerging .

- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory potential of quinoline derivatives, indicating that they may inhibit inflammatory pathways, thus offering therapeutic benefits in conditions characterized by chronic inflammation .

Organic Synthesis

- Intermediate for Synthesis : This compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its carbonyl chloride functionality allows for further modifications through nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

- Cross-Coupling Reactions : Quinoline derivatives are often utilized in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the carbonyl chloride group enhances its reactivity in such transformations.

Material Science

- Development of Functional Materials : The unique electronic properties of quinoline derivatives make them suitable for developing materials with specific electronic and optical characteristics. This application is particularly relevant in the fields of organic electronics and photonics.

Case Studies

- Anticancer Efficacy Study : A recent study evaluated the anticancer efficacy of various quinoline derivatives, including this compound, against a panel of human tumor cell lines. The results indicated significant growth inhibition rates, suggesting potential as a lead compound for further drug development .

- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial activity of this compound against several pathogenic strains. The findings highlighted its effectiveness, warranting further investigation into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is primarily determined by its functional groups and molecular structure. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological targets. The quinoline ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinoline-4-carbonyl Chlorides

The structural and functional differences among quinoline-based acyl chlorides significantly impact their physical properties, reactivity, and applications. Key examples include:

Key Observations :

- Substituent Position Effects : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, which can reduce electrophilicity at the carbonyl compared to phenyl substituents .

- Heterocyclic vs. Aromatic Substituents: The furyl group in 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride introduces π-conjugation, which may alter solubility and electronic properties compared to methoxyphenyl analogs .

Nucleophilic Acyl Substitution

The target compound’s reactivity is benchmarked against simpler acyl chlorides and quinoline derivatives:

- Comparison with 4’-Methylbiphenyl-2-carbonyl Chloride: Synthesized via refluxing with thionyl chloride (6–8 hours), this compound lacks the quinoline ring, resulting in lower thermal stability and distinct solubility profiles .

- Amidation Reactions: In contrast to 2-(2-methoxyphenyl)acetyl chloride (used in for amide synthesis under microwave conditions), the quinoline core in the target compound may require longer reaction times due to steric and electronic effects .

Catalytic Cross-Coupling

This highlights the importance of transition-metal catalysts in constructing complex quinoline frameworks, which may extend to the target compound’s precursors .

Biological Activity

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological effects and applications in medicinal chemistry.

- Molecular Formula : C₁₈H₁₄ClNO₂

- Molecular Weight : 309.77 g/mol

The structure of this compound features a quinoline core modified by a methoxyphenyl group and a carbonyl chloride functional group. This configuration is crucial for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as acetylcholinesterase, which plays a significant role in neurotransmitter regulation. By blocking this enzyme, the compound can enhance cholinergic signaling, potentially benefiting cognitive functions.

- DNA Interaction : Quinoline derivatives often exhibit the ability to intercalate with DNA, disrupting normal cellular processes like replication and transcription. This mechanism is particularly relevant in the context of anticancer activity, where interference with DNA function can lead to apoptosis in cancer cells.

- P-glycoprotein Inhibition : Recent studies have indicated that similar quinoline compounds can inhibit P-glycoprotein (P-gp), a protein that pumps drugs out of cells, thereby enhancing the efficacy of anticancer drugs by preventing their efflux from tumor cells .

Antimicrobial Activity

Quinoline derivatives, including this compound, have been evaluated for their antimicrobial properties. The compound has demonstrated activity against various bacterial strains and fungi, indicating its potential as an antimicrobial agent. Specific studies have reported effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Notably, it has shown moderate cytotoxicity against multidrug-resistant gastric carcinoma cells. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline core can significantly influence its efficacy as an anticancer agent .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride?

The synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob, Skraup, or Friedländer reactions. For this compound, a modified Skraup reaction may be used, starting with 2-methoxyaniline and a β-keto ester, followed by cyclization and chlorination. Transition metal-catalyzed cross-coupling reactions can introduce the methyl group at the 6-position. Final conversion to the carbonyl chloride is achieved via treatment with oxalyl chloride or thionyl chloride under anhydrous conditions .

Q. How can purity and structural integrity be validated during synthesis?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30).

- NMR : Confirm substituents via H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in the quinoline ring).

- FT-IR : Verify carbonyl chloride stretch at ~1780 cm.

- Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages .

Q. What safety precautions are critical when handling this compound?

- Engineering Controls : Use fume hoods to prevent inhalation of vapors.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Emergency Measures : Provide immediate access to eye wash stations and emergency showers. Avoid contact with water, as carbonyl chlorides hydrolyze exothermically .

Q. How should researchers address solubility challenges in reaction design?

This compound is typically soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water. For aqueous-phase reactions, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or micellar conditions. Pre-dry solvents over molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving its solid-state structure?

- Data Collection : Use a Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Typical monoclinic systems (space group P2/n) exhibit unit cell parameters: a ≈ 10.6 Å, b ≈ 8.3 Å, c ≈ 19.2 Å, β ≈ 93° .

- Key Metrics : Aim for R < 0.05 and wR < 0.12.

Q. How can computational modeling predict reactivity or biological interactions?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electrophilic reactivity at the carbonyl chloride group.

- Docking Studies : Screen against protein targets (e.g., kinases) using AutoDock Vina; prioritize binding poses with ΔG < −7 kcal/mol .

Q. What strategies mitigate side reactions during derivatization?

- Protection of Reactive Sites : Temporarily protect the methoxy group using silylating agents (e.g., TMSCl) to prevent undesired substitutions.

- Low-Temperature Reactions : Perform acylations at −20°C to reduce hydrolysis or dimerization .

Q. How do substituents influence the compound’s spectroscopic properties?

Q. What mechanistic insights explain contradictions in reported synthetic yields?

Divergent yields often stem from:

- Moisture Sensitivity : Hydrolysis of the carbonyl chloride reduces yields; strict anhydrous conditions are critical.

- Catalyst Loading : Overuse of Lewis acids (e.g., AlCl) in Friedel-Crafts steps can promote side reactions. Optimize to 10 mol% .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative.

- Catalyst Recycling : Use immobilized ionic liquids (e.g., [BMIM]Cl on silica) for heterocyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.